molecular formula C11H14O2 B3169269 (3-Benzyloxetan-3-yl)methanol CAS No. 936501-51-8

(3-Benzyloxetan-3-yl)methanol

Cat. No. B3169269
M. Wt: 178.23 g/mol
InChI Key: ALMCKLJXRMOPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Benzyloxetan-3-yl)methanol” is a chemical compound with the CAS Number: 936501-51-8 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Scientific Research Applications

Catalyst in Chemical Reactions

(3-Benzyloxetan-3-yl)methanol, as part of the tris(triazolyl)methanol-Cu(I) structure, has been utilized as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalysis is notable for its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for such reactions (Ozcubukcu et al., 2009).

Synthesis and Binding Studies

In another study, a derivative of (3-Benzyloxetan-3-yl)methanol, namely 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine, was synthesized and used to investigate the influence of methanol concentration on equilibrium constant with β-cyclodextrin and γ-cyclodextrin. This research provided insights into the formation of ternary CD/guest/methanol complexes and the dynamics of methanol concentration on binding constants (Mrozek et al., 2002).

Glycerol Conversion into Platform Chemicals

A study focused on the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, using various solid acids as heterogeneous catalysts. This research emphasized the potential of [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives, which are significant in the development of novel platform chemicals (Deutsch et al., 2007).

High-Performance Liquid Chromatography (HPLC)

A study found 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride to be a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in HPLC. This reagent was utilized for the analysis of substances like benzyl alcohol, showcasing its relevance in analytical chemistry (Iwata et al., 1986).

Safety And Hazards

The safety data sheet for “(3-Benzyloxetan-3-yl)methanol” indicates that it is intended for research purposes and is not designed for human therapeutic applications or veterinary use .

properties

IUPAC Name

(3-benzyloxetan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-11(8-13-9-11)6-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMCKLJXRMOPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzyloxetan-3-yl)methanol

Synthesis routes and methods

Procedure details

A solution of potassium t-butoxide in tetrahydrofuran (1M, 24 mL) was added into a solution of 2-benzyl-2-(hydroxymethyl)propane-1,3-diol (90 g, 0.5 mol) and diethyl carbonate (55 g, 0.5 mol) in tetrahydrofuran (500 mL) under nitrogen. The reaction mixture was refluxed for 6 h and then heated to 110° C. to distill the solvent. Then the mixture was stirred at 155° C. for 24 h. The mixture was purified via silica gel chromatography (petroleum ether/ethyl acetate 10:1 to 2:1) to afford (3-benzyloxetan-3-yl)methanol (40 g, 0.226 mol, 49%) was a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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